Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate

Vue d'ensemble

Description

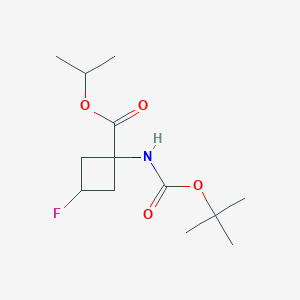

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorocyclobutane ring, an isopropyl ester group, and a tert-butoxycarbonyl-protected amino group

Mécanisme D'action

Target of Action

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it participates in. The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound acts as a protective group for amines during chemical reactions . The tert-butoxycarbonyl (Boc) group in the compound protects the amine functionality during the reaction, preventing it from reacting with other reagents . This allows for selective reactions to occur at other sites on the molecule .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound, acting as an organoboron reagent, undergoes transmetalation, where it transfers a nucleophilic organic group from boron to palladium . This forms a new carbon–carbon bond, allowing for the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new organic compounds through selective chemical reactions . By protecting the amine group, the compound allows for selective reactions at other sites on the molecule, enabling the synthesis of complex organic compounds .

Action Environment

The action of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For example, the compound is often used in reactions carried out in ethanol at 40–45 °C . The presence of a catalyst, such as Amberlyst-15, can also enhance the compound’s reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Fluorocyclobutane Ring: This step involves the cyclization of a suitable precursor in the presence of a fluorinating agent.

Introduction of the Isopropyl Ester Group: This can be achieved through esterification reactions using isopropanol and an appropriate carboxylic acid derivative.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine, respectively.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly employed.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Hydrolysis: Carboxylic acid and free amine.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.

Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: Contains a cyclopropane ring instead of a cyclobutane ring.

Uniqueness

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate is unique due to the presence of the fluorine atom on the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer treatment and as a radiolabeled tracer for imaging. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure, which is modified with a Boc (tert-butyloxycarbonyl) protected amino group and a fluorine atom at the 3-position. The presence of these functional groups influences its biological activity, particularly in terms of receptor binding and metabolic stability.

The biological activity of this compound primarily relates to its role as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. The compound can be converted into anti-[^18F]FACBC (1-amino-3-[^18F]fluorocyclobutane-1-carboxylic acid), which has shown promise in targeting prostate cancer cells. This radiotracer exploits the amino acid transport mechanisms that are often upregulated in malignant tissues, allowing for enhanced visualization of tumors during imaging studies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound’s ability to inhibit cell proliferation is attributed to its interaction with amino acid transporters, which are critical for tumor growth and survival .

A study utilizing the NCI-60 cell line panel found that derivatives of this compound showed significant antiproliferative effects against triple-negative breast cancer (TNBC) cells, indicating its potential as a therapeutic agent .

Case Studies

One notable case study involved a prostate cancer patient who underwent treatment with radiation therapy while being monitored with an FACBC PET scan. The results indicated that the incorporation of FACBC into treatment planning improved the targeting of tumor volumes, thus enhancing therapeutic outcomes . This case underscores the clinical relevance of this compound as a valuable tool in oncological imaging and therapy.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered. Studies indicate that the compound is metabolized efficiently, leading to rapid clearance from systemic circulation while maintaining sufficient concentrations at target sites .

Safety and Toxicity

Toxicological assessments have shown that compounds derived from this compound exhibit low toxicity profiles in preclinical models. However, further studies are required to fully understand the long-term effects and safety in human subjects .

Propriétés

IUPAC Name |

propan-2-yl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-8(2)18-10(16)13(6-9(14)7-13)15-11(17)19-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSGPBYUNPVFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701115346 | |

| Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-93-7 | |

| Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.